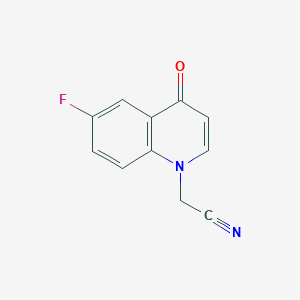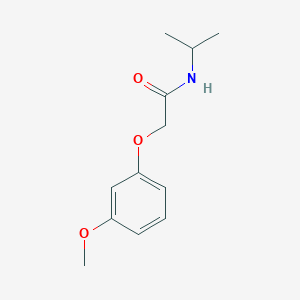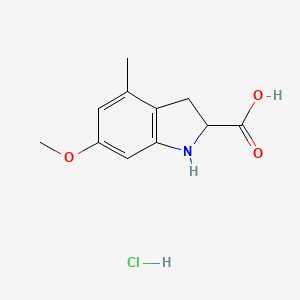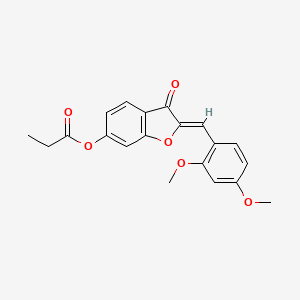![molecular formula C11H11N3O4S3 B2860853 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034293-23-5](/img/structure/B2860853.png)
5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities .
Métodos De Preparación
The synthesis of 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction conditions include the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include phosphorus oxychloride and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiadiazole ring or the sulfonyl group .
Aplicaciones Científicas De Investigación
5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . The compound’s ability to bind to CT-DNA and inhibit the growth of various bacteria strains makes it a valuable tool in the development of new therapeutic agents . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets such as CT-DNA . The compound binds to the DNA, disrupting its normal function and leading to the inhibition of bacterial growth . The specific pathways involved in its anticancer activity are not fully understood, but it is believed to induce apoptosis in cancer cells through the activation of certain signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione include other thiadiazole derivatives such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms within the ring . The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with biological targets in a distinct manner .
Propiedades
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S3/c15-20(16)6-7-4-8(20)5-14(7)21(17,18)10-3-1-2-9-11(10)13-19-12-9/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVXGNBJOHQVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

![N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2860788.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2860793.png)
